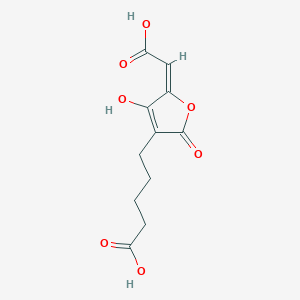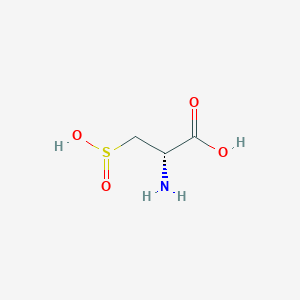
2-Butanol, 3-chloro-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 3-chloro-, (R*,R*)- is a chiral compound with the molecular formula C4H9ClO. It is an alcohol with a chlorine atom attached to the third carbon of the butanol chain. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject in stereochemistry and chiral synthesis studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butanol, 3-chloro-, (R*,R*)- can be synthesized through several methods. One common laboratory method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of dried diethyl ether or tetrahydrofuran . Another method involves the conversion of 2-butanol to its corresponding chloro compound using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Industrial Production Methods
Industrial production of 2-Butanol, 3-chloro-, (R*,R*)- typically involves the chlorination of 2-butanol under controlled conditions. The reaction is catalyzed by sulfuric acid, which facilitates the substitution of the hydroxyl group with a chlorine atom .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 3-chloro-, (R*,R*)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: Reduction can convert the compound back to 2-butanol.
Common Reagents and Conditions
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for chlorination.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products Formed
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2-butanol.
Aplicaciones Científicas De Investigación
2-Butanol, 3-chloro-, (R*,R*)- has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on biological systems and potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 3-chloro-, (R*,R*)- involves its interaction with molecular targets through its hydroxyl and chloro functional groups. The compound can undergo protonation and deprotonation, leading to the formation of carbocations, which are key intermediates in many of its reactions . These intermediates can then participate in various substitution and elimination reactions, affecting different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-butanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
2-Propanol: An achiral molecule, lacking the chiral centers present in 2-Butanol, 3-chloro-, (R*,R*)-.
Uniqueness
2-Butanol, 3-chloro-, (R*,R*)- is unique due to its chiral centers, which make it valuable in stereoselective synthesis and chiral resolution studies. Its reactivity is also enhanced by the presence of the chlorine atom, allowing for a wider range of chemical transformations compared to its non-chlorinated counterparts.
Propiedades
| 10325-40-3 | |
Fórmula molecular |
C4H9ClO |
Peso molecular |
108.57 g/mol |
Nombre IUPAC |
(2R,3R)-3-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-3(5)4(2)6/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
XKEHIUIIEXXHJX-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H]([C@@H](C)Cl)O |
SMILES canónico |
CC(C(C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)




